molecular formula C7H13NO B1302386 1-(Piperidin-4-yl)ethanone CAS No. 30818-11-2

1-(Piperidin-4-yl)ethanone

Cat. No.: B1302386
CAS No.: 30818-11-2
M. Wt: 127.18 g/mol
InChI Key: STNLQJRBZHAGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-yl)ethanone, also known as 4-acetylpiperidine, is an organic compound with the molecular formula C7H13NO. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the acylation of piperidine using acetyl chloride or acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale acylation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Piperidin-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the synthesis of drugs with analgesic, anti-inflammatory, and antipsychotic properties.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)ethanone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as sigma receptor ligands, influencing neurotransmitter release and modulating pain perception. The compound’s structure allows it to bind to various receptors and enzymes, thereby affecting biological pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. Additionally, its role as a sigma receptor ligand highlights its potential in medicinal chemistry .

Biological Activity

1-(Piperidin-4-yl)ethanone, also known as 1-(4-piperidinyl)ethanone, is a piperidine derivative that has garnered attention for its diverse biological activities. This compound is significant in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and therapeutic implications based on current research findings.

This compound exhibits its biological effects through various mechanisms:

  • Interaction with Receptors and Enzymes : The compound can modulate the activity of specific receptors and enzymes involved in cellular signaling pathways. For example, it has been shown to interact with sigma receptors, which play a role in neuroprotection and neurodegenerative diseases .
  • Anticancer Activity : Research indicates that piperidine derivatives, including this compound, possess antiproliferative properties against various cancer cell lines. These compounds can inhibit key enzymes involved in cancer cell metabolism and proliferation, such as poly(ADP-ribose) polymerase (PARP), leading to apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

This compound is characterized by several biochemical properties that contribute to its biological activity:

  • Enzyme Interaction : The compound acts as a substrate for various oxidoreductases, participating in redox reactions that are crucial for cellular metabolism. This interaction can lead to the formation of reactive intermediates that further influence cellular processes.
  • Cellular Effects : It affects signaling pathways related to gene expression and cellular metabolism. For instance, it can modulate kinase activities, resulting in altered phosphorylation states of target proteins involved in cell cycle regulation and apoptosis.

Research Findings

Recent studies have highlighted the potential applications of this compound across different fields:

Anticancer Research

A study demonstrated that this compound derivatives showed significant inhibition of breast cancer cell viability with IC50 values comparable to established chemotherapeutics like Olaparib. These findings suggest its potential as a lead compound for developing new anticancer agents targeting PARP .

Neuropharmacological Applications

Research has indicated that compounds similar to this compound can act as antagonists at histamine H3 receptors, which are implicated in several central nervous system disorders such as schizophrenia and Alzheimer's disease. This modulation could offer therapeutic benefits for cognitive enhancement and mood stabilization .

Antimicrobial Activity

In vitro studies have confirmed the antimicrobial efficacy of this compound against various pathogens, indicating its potential use in developing new antibiotics .

Case Studies

Case Study 1: Anticancer Activity
A recent investigation into the effects of piperidine derivatives on breast cancer cells revealed that this compound significantly inhibited cell growth by inducing apoptosis through PARP inhibition. The study utilized both in vitro assays and animal models to establish its efficacy, providing a promising outlook for future drug development .

Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of piperidine derivatives, including this compound. The compound was shown to enhance cognitive function in animal models of Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress markers .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of breast cancer cell viability
NeuropharmacologicalModulation of H3 receptor activity
AntimicrobialEffective against Gram-positive bacteria
Enzyme InteractionSubstrate for oxidoreductases

Q & A

Q. What are the common synthetic routes for 1-(Piperidin-4-yl)ethanone derivatives, and how can reaction conditions be tailored for specific substituents?

Level: Basic
Methodological Answer:
Synthesis of this compound derivatives often involves:

  • Friedel-Crafts Acylation : Reacting substituted benzaldehydes with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to introduce the ethanone group .
  • Nucleophilic Substitution : Piperidine rings are functionalized via coupling with aryl halides or sulfonates under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) .
  • Reductive Amination : Ketone groups are introduced using NaBH₄ or LiAlH₄ to reduce imine intermediates formed from amines and carbonyl precursors .
    Tailoring Conditions : Adjust solvent polarity (e.g., toluene vs. DMF), temperature (room temp. vs. reflux), and catalyst loading to optimize yields for electron-deficient or sterically hindered substrates. For example, Cs₂CO₃ in DMF at 80°C improved coupling efficiency in benzoylpiperidine derivatives .

Q. How can researchers characterize this compound derivatives using NMR spectroscopy, and what spectral features indicate structural integrity?

Level: Basic
Methodological Answer:
Key NMR features for structural validation:

  • ¹H-NMR :
    • Piperidine Protons : Multiplets between δ 1.5–2.5 ppm (axial/equatorial H) and δ 3.0–4.0 ppm (N-linked H) .
    • Ethanone Methyl Group : Sharp singlet at δ ~2.1–2.3 ppm (e.g., δ 2.11 ppm in compound 66) .
    • Aromatic Protons : Doublets or triplets in δ 7.0–8.0 ppm, influenced by substituents (e.g., electron-withdrawing groups deshield adjacent H) .
  • ¹³C-NMR : Carbonyl carbons appear at δ ~195–210 ppm. Confirm absence of impurities (e.g., unreacted starting materials) via integration ratios.

Q. What strategies are effective for optimizing reaction yields in multi-step syntheses of this compound analogs?

Level: Advanced
Methodological Answer:

  • Parallel Reaction Screening : Test diverse catalysts (e.g., Pd/C vs. Ni) and bases (Cs₂CO₃ vs. K₃PO₄) to identify optimal conditions .
  • Intermediate Purification : Use column chromatography or recrystallization to isolate high-purity intermediates, minimizing side reactions in subsequent steps .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 1h) for thermally demanding steps, improving throughput .
    Example : In radioligand synthesis, Cs₂CO₃-mediated coupling achieved 99% yield for a fluorinated derivative, while traditional methods yielded <70% .

Q. How can researchers resolve discrepancies in NMR data when novel this compound derivatives exhibit unexpected splitting patterns?

Level: Advanced
Methodological Answer:

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering in piperidine) causing signal broadening at room temperature .
  • 2D NMR (COSY, HSQC) : Assign coupling networks and verify connectivity. For example, HSQC can correlate ambiguous protons to their carbons .
  • Computational Modeling : Compare experimental chemical shifts with DFT-predicted values (e.g., using Gaussian) to validate proposed conformers .
    Case Study : A downfield shift in compound 66’s aromatic protons (δ 8.07 ppm) was attributed to sulfonyl group electron withdrawal, confirmed via DFT .

Q. What computational tools predict feasible synthetic routes for novel this compound analogs, and how reliable are these models?

Level: Advanced
Methodological Answer:

  • Database-Driven Tools : Use Pistachio, Reaxys, or BKMS_METABOLIC to identify precedented reactions (e.g., acylations or Suzuki couplings) .
  • Retrosynthesis Algorithms : Tools like Synthia (formerly Chematica) prioritize routes with high atom economy and low complexity.
  • Validation : Cross-check predictions with experimental literature. For example, Friedel-Crafts acylation routes predicted for 3-fluoro derivatives matched published protocols with >90% accuracy .

Properties

IUPAC Name

1-piperidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6(9)7-2-4-8-5-3-7/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNLQJRBZHAGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369100
Record name 1-(Piperidin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30818-11-2
Record name 1-(Piperidin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(piperidin-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(Piperidin-4-yl)ethanone
1-(Piperidin-4-yl)ethanone
1-(Piperidin-4-yl)ethanone
1-(Piperidin-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.